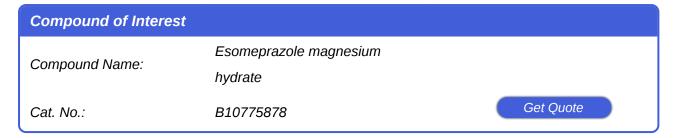


Application Notes and Protocols for Enteric Coating of Esomeprazole Magnesium Trihydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and application of an enteric coating to esomeprazole magnesium trihydrate tablets. Esomeprazole is a proton pump inhibitor that is highly susceptible to degradation in the acidic environment of the stomach.[1][2] An enteric coating is therefore essential to protect the active pharmaceutical ingredient (API) and ensure its delivery to the small intestine for absorption.[1][3]

Core Tablet Formulation

A robust core tablet is fundamental to a successful enteric-coated product. The following formulation, prepared by direct compression, provides a suitable substrate for subsequent coating.[1]

Table 1: Core Tablet Formulation



Ingredient	Function	Quantity per Tablet (mg)
Esomeprazole Magnesium Trihydrate	Active Pharmaceutical Ingredient	22.3
Microcrystalline Cellulose (MCC)	Filler/Binder	80.0
Starch	Disintegrant	20.0
Sodium Lauryl Sulphate	Wetting Agent	2.0
Talc	Glidant/Lubricant	2.0
Magnesium Stearate	Lubricant	1.0
Total Weight	127.3	

The Critical Role of a Seal Coat

Direct application of acidic enteric polymers onto the alkaline esomeprazole core can lead to drug degradation at the interface. A seal coat acts as a protective barrier, enhancing the stability of the API.[1] Hydroxypropyl methylcellulose (HPMC) is a commonly used polymer for this purpose. A weight gain of 1-3% is generally sufficient for effective protection.[1][4]

Enteric Coating Formulation

The enteric coating formulation is designed to be insoluble in the low pH of the stomach but to dissolve readily at the higher pH of the small intestine (typically above pH 5.5).[5][6] Methacrylic acid copolymers, such as Eudragit L30 D-55, are widely used for this application.[6][7] The formulation includes a plasticizer to ensure film flexibility and an anti-tacking agent to prevent tablets from sticking together during the coating process.

Table 2: Enteric Coating Solution Formulation (Aqueous Dispersion)



Component	Example Material	Function	Percentage (% w/w of dry polymer)
Enteric Polymer	Eudragit L30 D-55	Film former (pH- sensitive)	100
Plasticizer	Triethyl Citrate (TEC)	Film flexibility	10 - 20
Anti-tacking Agent	Talc	Prevents sticking	50
Dispersing Medium	Purified Water	Solvent	q.s. to 20% solid content

Note: The quantities of plasticizer and anti-tacking agent are expressed as a percentage of the dry enteric polymer weight.

Experimental Protocols Core Tablet Preparation (Direct Compression)

- Sieving: Pass all ingredients (except magnesium stearate) through a #60 mesh sieve to ensure uniformity.
- Blending: Combine the sieved powders in a suitable blender and mix for 15-20 minutes to achieve a homogenous blend.
- Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using a tablet press with 8 mm standard concave punches to a target weight of approximately 130 mg.[1]

Seal Coating Solution Preparation (HPMC-based)

- Dispersion: Slowly add HPMC E5 to purified water while stirring continuously until a clear solution is formed.
- Plasticizer Addition: Add dibutyl phthalate (or a suitable alternative) to the solution and mix thoroughly.



The final solution should be clear and free of agglomerates.

Enteric Coating Solution Preparation (Eudragit L30 D-55 based)

- Plasticizer Dispersion: Dissolve triethyl citrate in a portion of the purified water.
- Polymer Addition: Slowly add the plasticizer solution to the Eudragit L30 D-55 aqueous dispersion with gentle stirring.
- Anti-tacking Agent Suspension: Homogenize talc in the remaining purified water to form a smooth suspension.
- Final Formulation: Add the talc suspension to the polymer-plasticizer mixture and stir gently until a homogenous dispersion is achieved. The total solid content should be around 20%.

Tablet Coating Process (Pan Coater)

- Pre-warming: Load the core tablets into the coating pan and pre-warm them to a bed temperature of 40-45°C.
- Seal Coating:
 - Set the process parameters as outlined in Table 3.
 - Spray the HPMC solution onto the rotating tablet bed until a weight gain of 1-3% is achieved.[4]
 - Allow the tablets to dry for a short period in the pan.
- Enteric Coating:
 - Adjust the process parameters for enteric coating (see Table 3).
 - Continuously stir the enteric coating dispersion throughout the process.
 - Spray the enteric coating dispersion onto the seal-coated tablets until the target weight gain (typically 8-10%) is reached.[4] An 8% weight gain has been shown to be effective.[8]



- Drying/Curing: Dry the coated tablets in the pan for 30 minutes at an inlet air temperature of 40-50°C to ensure proper film formation.
- Cooling: Allow the tablets to cool to room temperature before discharging.

Table 3: Typical Pan Coating Process Parameters

Parameter	Seal Coating	Enteric Coating
Inlet Air Temperature	45 - 55°C	50 - 60°C
Tablet Bed Temperature	35 - 45°C	35 - 45°C
Pan Speed	10 - 15 rpm	12 - 18 rpm
Spray Rate	5 - 10 g/min/kg	8 - 15 g/min/kg
Atomization Pressure	1.5 - 2.5 bar	2.0 - 3.0 bar
Target Weight Gain	1 - 3%	8 - 10%

Quality Control and Evaluation In-Vitro Dissolution Testing

Dissolution testing is critical to verify the acid resistance and subsequent drug release of the enteric-coated tablets.

Table 4: USP Dissolution Test Parameters for Delayed-Release Esomeprazole Tablets



Parameter	Acid Stage	Buffer Stage
Apparatus	USP Apparatus II (Paddle)	USP Apparatus II (Paddle)
Medium	0.1 N HCl	pH 6.8 Phosphate Buffer
Volume	900 mL	900 mL
Duration	2 hours	45 minutes
Paddle Speed	100 rpm	100 rpm
Temperature	37 ± 0.5°C	37 ± 0.5°C
Acceptance Criteria	Not more than 10% of drug released	Not less than 75% of drug released

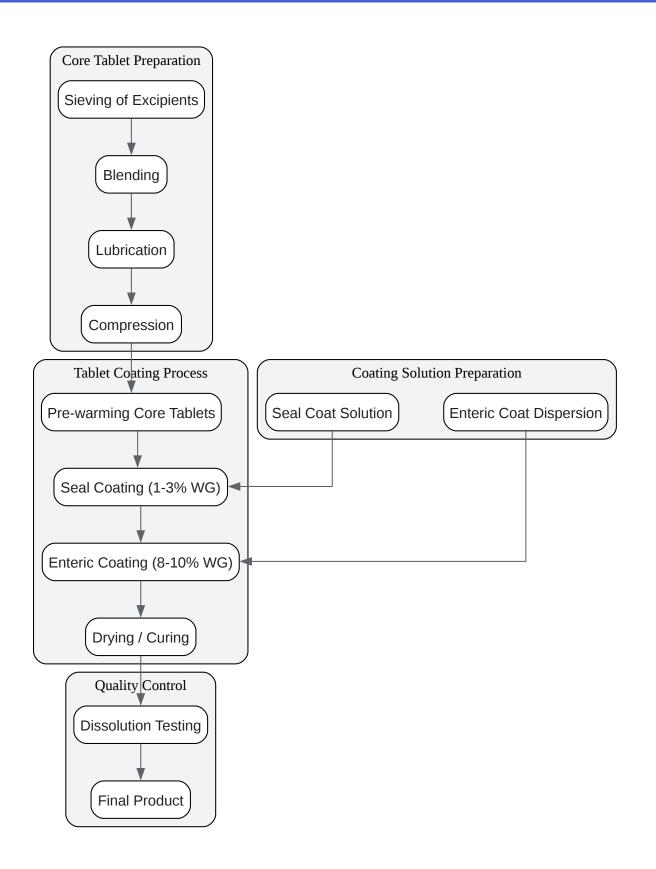
Source: Based on general USP guidelines for delayed-release dosage forms and specific studies on esomeprazole.[4]

Table 5: Representative Dissolution Profile of a Successfully Coated Esomeprazole Tablet

Time Point	Dissolution Medium	% Drug Released
120 minutes	0.1 N HCI	< 5%
135 minutes	pH 6.8 Phosphate Buffer	> 85%
150 minutes	pH 6.8 Phosphate Buffer	> 95%
165 minutes	pH 6.8 Phosphate Buffer	> 99%

Visualizations

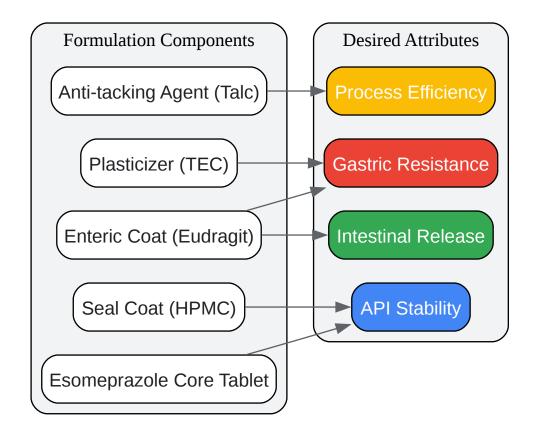




Click to download full resolution via product page

Caption: Experimental workflow for esomeprazole tablet coating.





Click to download full resolution via product page

Caption: Relationship of formulation components to tablet attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iajpr.com [iajpr.com]
- 2. longdom.org [longdom.org]
- 3. wjppr.com [wjppr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EUDRAGIT® L 30 D-55 [evonik.com]



- 6. bpasjournals.com [bpasjournals.com]
- 7. Development of a new esomeprazole delayed release gastro-resistant pellet formulation with improved storage stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FORMULATION AND EVALUATION OF ENTERIC COATED TABLETS OF PROTON PUMP INHIBITOR PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Enteric Coating of Esomeprazole Magnesium Trihydrate Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775878#enteric-coating-formulation-for-esomeprazole-magnesium-trihydrate-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com